3-Sulfamoylpyridine-4-carboxylic acid
Description
3-Sulfamoylpyridine-4-carboxylic acid (CAS No. 38030-48-7) is a heterocyclic compound featuring a pyridine ring substituted with a sulfamoyl (-SO₂NH₂) group at position 3 and a carboxylic acid (-COOH) group at position 4. The sulfamoyl moiety confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-sulfamoylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJXFOZQKXSRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597923 | |
| Record name | 3-Sulfamoylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38030-48-7 | |
| Record name | 3-Sulfamoylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of pyridine derivatives followed by carboxylation
Industrial Production Methods
In an industrial setting, the production of 3-Sulfamoylpyridine-4-carboxylic acid may involve multi-step processes that optimize yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Sulfamoylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-Sulfamoylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Sulfamoylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Analysis:
- Electronic Effects : The sulfamoyl group in the target compound is strongly electron-withdrawing, which polarizes the pyridine ring and increases the acidity of the carboxylic acid group compared to analogs with alkyl or halogen substituents .
- Solubility : Compounds with -CF₃ (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid) or benzyl groups (e.g., 4-Benzyl-1H-pyrrole-3-carboxylic acid) exhibit reduced water solubility due to hydrophobic substituents, whereas the sulfamoyl group enhances aqueous solubility .
- Thermal Stability : Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) often exhibit higher melting points than pyridine analogs due to stronger intermolecular hydrogen bonding .
3-Sulfamoylpyridine-4-carboxylic Acid
- Antimicrobial Activity : Structural similarity to sulfonamide antibiotics implies possible bacteriostatic effects, though specific studies are lacking.
Comparative Insights:
- Halogenated Derivatives : 3-Chloro-2-fluoropyridine-4-carboxylic acid’s halogen substituents may enhance binding to biological targets (e.g., kinase ATP pockets) via halogen bonding .
- Pyrimidine Analogs : 2-Chloro-6-methylpyrimidine-4-carboxylic acid’s pyrimidine core is common in nucleoside analogs (e.g., antiviral or anticancer agents), though its methyl group may limit metabolic stability .
- Trifluoromethylated Compounds : The -CF₃ group in 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid improves metabolic resistance, a feature exploited in agrochemicals and CNS drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
